Benzoic acid, 4-(9-anthracenyl)-
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Overview
Description
Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, and its derivatives are known for their interesting photophysical and photochemical properties . Benzoic acid, 4-(9-anthracenyl)-, in particular, has applications in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(9-anthracenyl)-, typically involves the reaction of 9-anthracenyl derivatives with benzoic acid or its derivatives. One common method is the Suzuki cross-coupling reaction, where 9-bromoanthracene reacts with a benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of benzoic acid, 4-(9-anthracenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(9-anthracenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with different functional groups, such as anthraquinones, anthracene alcohols, and substituted anthracenes .
Scientific Research Applications
Benzoic acid, 4-(9-anthracenyl)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(9-anthracenyl)-, involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to changes in cellular functions. For example, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic pathways . Additionally, its photophysical properties make it useful as a fluorescent probe, where it can bind to specific biomolecules and emit fluorescence upon excitation .
Comparison with Similar Compounds
Benzoic acid, 4-(9-anthracenyl)-, can be compared with other anthracene derivatives, such as:
9-Anthraldehyde: Known for its use in organic synthesis and as a precursor for other anthracene derivatives.
9,10-Diphenylanthracene: Used in OLEDs and known for its blue light-emitting properties.
Anthraquinone: Widely used in dye production and known for its redox properties.
The uniqueness of benzoic acid, 4-(9-anthracenyl)-, lies in its combination of the benzoic acid moiety with the anthracene structure, providing distinct photophysical and chemical properties that make it valuable in various applications.
Properties
Molecular Formula |
C21H14O2 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-anthracen-9-ylbenzoic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)15-11-9-14(10-12-15)20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-13H,(H,22,23) |
InChI Key |
VYACGKINCYYOLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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